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This guide provides a comprehensive comparison of the clinical trial results for Izuforant (KPL-

716), a selective oral histamine H4 receptor (H4R) antagonist, in the treatment of cholinergic

urticaria (CholU). Izuforant's performance is evaluated against established and emerging

therapies, with supporting data from key clinical trials. Detailed experimental protocols and

visualizations of relevant biological pathways are included to facilitate a deeper understanding

of the therapeutic landscape for this debilitating condition.

Executive Summary
Cholinergic urticaria, a form of chronic inducible urticaria triggered by sweating, presents a

significant therapeutic challenge. While second-generation H1-antihistamines are the first-line

treatment, a substantial portion of patients remain symptomatic. Izuforant, with its targeted

anti-pruritic and anti-inflammatory effects, was investigated as a novel therapeutic option. A

Phase IIa clinical trial revealed that while Izuforant was well-tolerated, it did not meet its

primary endpoint of a significant reduction in the Urticaria Activity Score (UAS) after

provocation. However, a notable improvement was observed in the Patient's Global

Assessment of Severity (PGA-S). This guide places these findings in the context of other

therapeutic modalities, including second-generation H1-antihistamines, Omalizumab, and

emerging treatments like Ligelizumab and Remibrutinib, to inform future research and

development in this area.
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Comparative Efficacy of Treatments for Cholinergic
Urticaria
The following tables summarize the available quantitative data from clinical trials of Izuforant
and its comparators in the treatment of cholinergic urticaria. It is important to note that much of

the available data for H1-antihistamines and some biologics pertains to chronic spontaneous

urticaria (CSU) or chronic idiopathic urticaria (CIU), which may not be directly extrapolated to

cholinergic urticaria.

Table 1: Izuforant Clinical Trial Results in Cholinergic Urticaria

Treatment Study Design
Key Efficacy
Endpoint

Result
Safety and
Tolerability

Izuforant (LEO

152020) 100 mg

twice daily

Phase IIa,

randomized,

double-blind,

placebo-

controlled,

crossover

Change from

baseline in

Urticaria Activity

Score (UAS)

post-provocation

Primary endpoint

not met.

Well-tolerated.

Most common

adverse events

were mild

nausea and

upper abdominal

pain.

Patient's Global

Assessment of

Severity (PGA-S)

Significant

improvement vs.

placebo

(P=0.02).[1]

Table 2: Comparative Efficacy of Other Treatments in Urticaria
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Treatment Disease Key Efficacy Data Source

Second-Generation

H1-Antihistamines

Cetirizine (10 mg and

20 mg/day)
Cholinergic Urticaria

Significant

improvement in daily

symptom scores

(p<0.01) and

percentage of days

with mild or no

symptoms (p<0.05)

vs. placebo.

[2][3][4]

Ebastine (up to 40

mg/day)
Cholinergic Urticaria

Dose escalation

showed marked effect

in patients poorly

treated by standard

doses.

Loratadine (up-dosing

to 30 mg/day)
Cholinergic Urticaria

Suppressed urticarial

eruption in a patient

refractory to standard

doses.

Fexofenadine
Chronic Idiopathic

Urticaria

Statistically superior to

placebo in reducing

pruritus and number

of wheals.

Desloratadine
Chronic Idiopathic

Urticaria

Significantly improved

total symptom score,

pruritus, and number

of hives vs. placebo.

Biologics & Small

Molecules

Omalizumab (Anti-

IgE)
Cholinergic Urticaria

Real-world evidence

shows good response

in 62-75% of patients.
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Omalizumab (300 mg)
Chronic Spontaneous

Urticaria

Mean change from

baseline in UAS7 at

week 12: -14.82 vs.

placebo.

Ligelizumab (Anti-IgE)
Chronic Spontaneous

Urticaria

Phase III trials

showed superiority to

placebo but not

omalizumab in

reducing UAS7.

Remibrutinib (BTK

inhibitor)

Chronic Inducible

Urticaria (including

CholU)

Phase II trial ongoing

to assess efficacy.

Phase III trials in CSU

showed significant

UAS7 reduction.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are the protocols for key experiments cited in the evaluation of treatments for cholinergic

urticaria.

Provocation Tests
Provocation tests are essential for diagnosing and assessing the severity of cholinergic

urticaria. A standardized protocol using a cycle ergometer is commonly employed.

Objective: To induce symptoms of cholinergic urticaria in a controlled setting to evaluate

treatment efficacy.

Procedure:

The patient is instructed to pedal on a cycle ergometer.

The exercise intensity is adjusted to increase the patient's heart rate by 15 beats per

minute every 5 minutes.
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The target is to achieve a heart rate 90 bpm above the baseline within 30 minutes.

Body temperature is monitored throughout the test.

The test is stopped upon the visualization of characteristic wheals.

Alternative Method: A less resource-intensive method involves the patient going up and

down a flight of stairs with heart rate and temperature monitoring. A body temperature above

37.05°C and a variation of 0.35°C above the initial value have shown high sensitivity and

specificity for diagnosis.

Urticaria Activity Score over 7 days (UAS7)
The UAS7 is a patient-reported outcome measure used to assess the severity of urticaria.

Objective: To quantify the intensity of key urticaria symptoms (wheals and pruritus) over a 7-

day period.

Procedure:

Patients record the number of wheals and the intensity of pruritus daily.

Wheal Score (daily):

0: None

1: Mild (<20 wheals/24h)

2: Moderate (20-50 wheals/24h)

3: Intense (>50 wheals/24h or large confluent areas)

Pruritus Score (daily):

0: None

1: Mild (present but not bothersome)

2: Moderate (bothersome but does not interfere with daily activities or sleep)
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3: Intense (severe, interferes with daily activities or sleep)

The daily UAS is the sum of the daily wheal and pruritus scores (ranging from 0 to 6).

The UAS7 is the sum of the daily UAS over 7 consecutive days (ranging from 0 to 42).

Cholinergic Urticaria Quality of Life Questionnaire
(CholU-QoL)
The CholU-QoL is a disease-specific questionnaire to assess the impact of cholinergic urticaria

on a patient's quality of life.

Objective: To measure the quality of life impairment in patients with cholinergic urticaria.

Structure: The questionnaire consists of 28 items covering five domains: "symptoms,"

"functional life," "social interaction," "therapy," and "emotions."

Recall Period: Patients are asked to reflect on the past two weeks when answering the

questions.

Signaling Pathways in Cholinergic Urticaria
The pathophysiology of cholinergic urticaria is complex and can involve different mechanisms.

The following diagrams illustrate two proposed signaling pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triggers Nervous System Mast Cell Clinical Manifestations

Exercise, Heat, Stress Cholinergic Nerve EndingStimulates Acetylcholine (ACh)
Releases

Mast CellActivates Degranulation Histamine Release Wheals & Pruritus

Trigger Skin Immune Response Clinical Manifestations

Sweating Sweat Duct Leakage Sweat Antigen
Releases

IgEBinds to FcεRI Receptor
Cross-links

Mast Cell Degranulation
on

Histamine Release Wheals & Pruritus

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aaai-asbai.org.br [aaai-asbai.org.br]

2. novartis.com [novartis.com]

3. novartis.com [novartis.com]

4. Remibrutinib demonstrates favorable safety profile and sustained efficacy in chronic
spontaneous urticaria over 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Izuforant in Cholinergic Urticaria: A Comparative Clinical
Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394326#clinical-trial-results-for-izuforant-in-
cholinergic-urticaria]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12394326?utm_src=pdf-body-img
https://www.benchchem.com/product/b12394326?utm_src=pdf-custom-synthesis
https://aaai-asbai.org.br/imageBank/pdf/en_v8n2a14.pdf
https://www.novartis.com/clinicaltrials/study/nct06865651
https://www.novartis.com/news/media-releases/novartis-phase-iii-data-confirm-sustained-efficacy-and-long-term-safety-oral-remibrutinib-chronic-spontaneous-urticaria
https://pubmed.ncbi.nlm.nih.gov/37866460/
https://pubmed.ncbi.nlm.nih.gov/37866460/
https://www.benchchem.com/product/b12394326#clinical-trial-results-for-izuforant-in-cholinergic-urticaria
https://www.benchchem.com/product/b12394326#clinical-trial-results-for-izuforant-in-cholinergic-urticaria
https://www.benchchem.com/product/b12394326#clinical-trial-results-for-izuforant-in-cholinergic-urticaria
https://www.benchchem.com/product/b12394326#clinical-trial-results-for-izuforant-in-cholinergic-urticaria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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